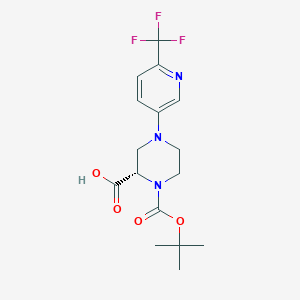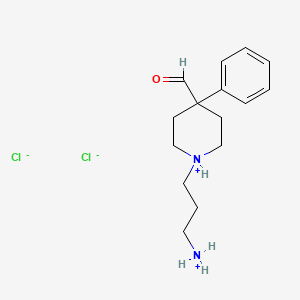
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a phenyl group, and an isonipecotaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride typically involves multiple steps, starting with the preparation of the isonipecotaldehyde core. This can be achieved through the reaction of 4-phenylisonipecotic acid with appropriate reagents to form the aldehyde group. The aminopropyl group is then introduced through a nucleophilic substitution reaction, using 3-aminopropylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminopropyl group under basic conditions.
Major Products
Oxidation: 1-(3-Carboxypropyl)-4-phenylisonipecotaldehyde.
Reduction: 1-(3-Hydroxypropyl)-4-phenylisonipecotaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
1-(3-Aminopropyl)imidazole: Contains an aminopropyl group but with an imidazole ring instead of an isonipecotaldehyde moiety.
Uniqueness
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is unique due to its combination of an aminopropyl group, a phenyl group, and an isonipecotaldehyde core. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it valuable for diverse scientific applications.
Propiedades
Número CAS |
13073-15-9 |
|---|---|
Fórmula molecular |
C15H24Cl2N2O |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
3-(4-formyl-4-phenylpiperidin-1-ium-1-yl)propylazanium;dichloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;;/h1-3,5-6,13H,4,7-12,16H2;2*1H |
Clave InChI |
QDHUQMPIRLHXNS-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH+](CCC1(C=O)C2=CC=CC=C2)CCC[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


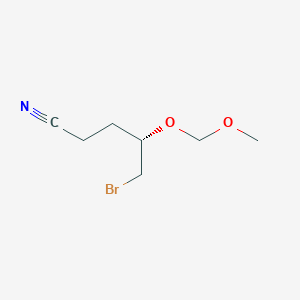
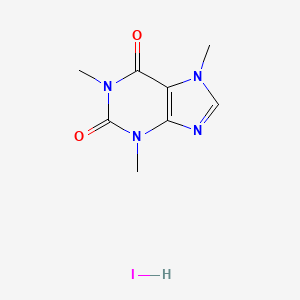
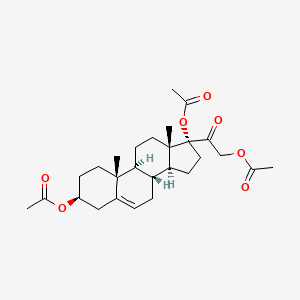

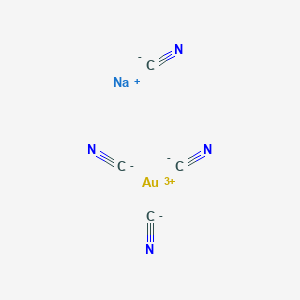
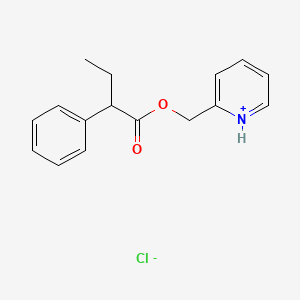
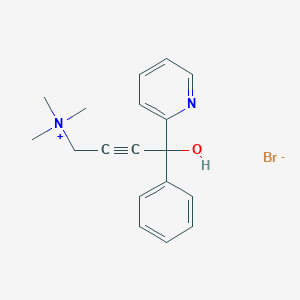
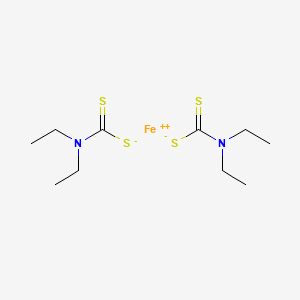
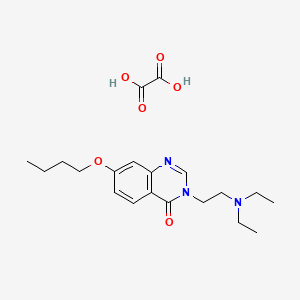



![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
